molecular formula C18H18N6O3S B2702872 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1428372-54-6

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2702872
CAS No.: 1428372-54-6
M. Wt: 398.44
InChI Key: YTCZGOYJGLOHOH-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a benzamide moiety. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Benzamide Moiety: The final step involves the reaction of the intermediate compound with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Benzamide derivatives with various substituents.

Scientific Research Applications

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:

    N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the pyrrolidine ring, in particular, may influence its binding affinity and selectivity for certain molecular targets.

Biological Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N7OC_{18}H_{19}N_{7}O with a molecular weight of approximately 349.398 g/mol. The structure includes a pyrazole ring, a pyrimidine ring, and a sulfonamide moiety, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC18H19N7O
Molecular Weight349.398 g/mol
Purity95%

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in cancer therapy:

  • Antiproliferative Activity : Studies have shown that related pyrazole derivatives can inhibit cell proliferation in cancer cell lines by targeting specific pathways such as mTORC1, which is crucial for cell growth and metabolism. For instance, compounds with similar structural features have demonstrated the ability to disrupt autophagic flux and modulate mTORC1 activity under nutrient-deprived conditions .
  • Autophagy Modulation : The compound may influence autophagy, a cellular process that can either promote cell survival or lead to cell death depending on the context. It has been suggested that the modulation of autophagy could be a therapeutic strategy for targeting cancer cells that rely on this process for survival under metabolic stress .
  • Inhibition of Specific Enzymes : The sulfonamide group in the compound is known for its ability to inhibit various enzymes, which may contribute to its anticancer properties. This inhibition can interfere with critical signaling pathways involved in tumor progression.

Case Studies

Several studies have explored the biological activities of pyrazole-based compounds, including those structurally related to this compound:

  • Antitumor Activity : A series of pyrazole derivatives were evaluated for their antitumor efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrazole and pyrimidine rings significantly affect the biological activity of these compounds. For example, substituents on the benzamide moiety can enhance binding affinity to target proteins involved in cancer progression .

Summary and Future Directions

This compound represents a promising candidate for further development as an anticancer agent. Its ability to modulate critical cellular pathways such as mTORC1 and autophagy suggests potential therapeutic applications in oncology.

Future research should focus on:

  • Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings.
  • Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological activities.
  • Analog Development : Synthesizing analogs with optimized pharmacological profiles to enhance therapeutic outcomes.

The ongoing exploration of pyrazole derivatives continues to unveil their potential in drug discovery, particularly for challenging diseases like cancer.

Properties

IUPAC Name

N-(6-pyrazol-1-ylpyrimidin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c25-18(22-16-12-17(20-13-19-16)24-11-3-8-21-24)14-4-6-15(7-5-14)28(26,27)23-9-1-2-10-23/h3-8,11-13H,1-2,9-10H2,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCZGOYJGLOHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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